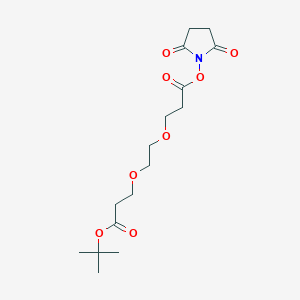![molecular formula C15H21Cl2NO2 B13724739 Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride](/img/structure/B13724739.png)
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride is a chemical compound that features a piperidine ring substituted with a 2-chloroethyl group and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with 2-Chloroethyl Group: The piperidine ring is then substituted with a 2-chloroethyl group using reagents such as 2-chloroethylamine hydrochloride under basic conditions.
Esterification: The benzoate ester is formed by reacting the substituted piperidine with methyl 4-hydroxybenzoate in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states and functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Various substituted piperidine derivatives.
Oxidation: Oxidized forms of the piperidine ring or benzoate ester.
Reduction: Reduced forms of the piperidine ring or benzoate ester.
Hydrolysis: 4-[4-(2-Chloroethyl)-1-piperidyl]benzoic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity and interactions of piperidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The piperidine ring can interact with receptors or enzymes, influencing their activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-[4-(2-Bromoethyl)-1-piperidyl]benzoate Hydrochloride: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Methyl 4-[4-(2-Hydroxyethyl)-1-piperidyl]benzoate Hydrochloride: Similar structure but with a hydroxyethyl group instead of a chloroethyl group.
Methyl 4-[4-(2-Aminoethyl)-1-piperidyl]benzoate Hydrochloride: Similar structure but with an aminoethyl group instead of a chloroethyl group.
Uniqueness
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride is unique due to the presence of the 2-chloroethyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound for the synthesis of derivatives with potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H21Cl2NO2 |
|---|---|
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
methyl 4-[4-(2-chloroethyl)piperidin-1-yl]benzoate;hydrochloride |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-19-15(18)13-2-4-14(5-3-13)17-10-7-12(6-9-16)8-11-17;/h2-5,12H,6-11H2,1H3;1H |
InChI-Schlüssel |
DFVHCAXBCMWBLJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13724684.png)




![Propane-2-sulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13724719.png)


![N-Benzoyl-9-[(S)-2-[[(diisopropylamino)(2-cyanoethoxy)phosphino]oxy]-3-[(4,4'-dimethoxytrityl)oxy]propyl]-9H-purine-6-amine](/img/structure/B13724735.png)


![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)
